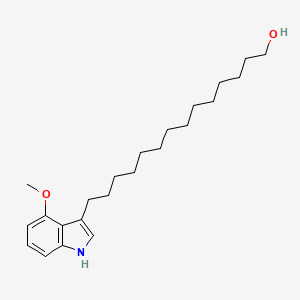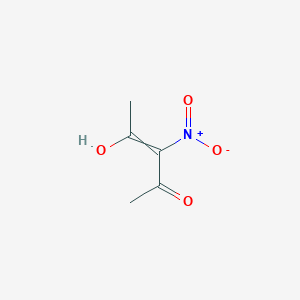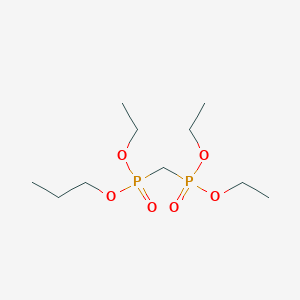
Triethyl propyl methylenebis(phosphonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl propyl methylenebis(phosphonate) is an organophosphorus compound characterized by the presence of phosphonate groups. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of triethyl propyl methylenebis(phosphonate) allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triethyl propyl methylenebis(phosphonate) can be synthesized through several methods. One common approach involves the reaction of triethyl phosphite with propyl bromide in the presence of a base, followed by the addition of methylene chloride. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of triethyl propyl methylenebis(phosphonate) often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Triethyl propyl methylenebis(phosphonate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate groups to phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphonate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve the use of halogenated compounds and a suitable base.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the reagents used.
Applications De Recherche Scientifique
Triethyl propyl methylenebis(phosphonate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other organophosphorus compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of bone diseases.
Industry: Utilized in the production of flame retardants, plasticizers, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of triethyl propyl methylenebis(phosphonate) involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various physiological effects, depending on the enzyme targeted .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Triethyl phosphonoacetate
- Diethyl phosphonoacetate
- Diethyl (bromodifluoromethyl)phosphonate
Uniqueness
Triethyl propyl methylenebis(phosphonate) is unique due to its specific structure, which allows it to participate in a broader range of chemical reactions compared to similar compounds. Its ability to form stable complexes with metals and its versatility in synthetic applications make it a valuable compound in both research and industrial settings .
Propriétés
Numéro CAS |
710323-33-4 |
|---|---|
Formule moléculaire |
C10H24O6P2 |
Poids moléculaire |
302.24 g/mol |
Nom IUPAC |
1-[diethoxyphosphorylmethyl(ethoxy)phosphoryl]oxypropane |
InChI |
InChI=1S/C10H24O6P2/c1-5-9-16-18(12,15-8-4)10-17(11,13-6-2)14-7-3/h5-10H2,1-4H3 |
Clé InChI |
RDZKTTNNVWHINS-UHFFFAOYSA-N |
SMILES canonique |
CCCOP(=O)(CP(=O)(OCC)OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-[Rh COD TCFP]BF4](/img/structure/B15159665.png)

![1H-Isoindole-1,3(2H)-dione, 2-[2-[4-(trifluoromethyl)phenyl]-1-aziridinyl]-](/img/structure/B15159673.png)
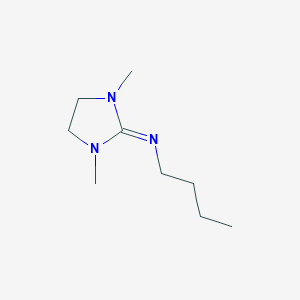
![2-[5-(10-Iododecyl)thiophen-2-yl]-5-(5-octylthiophen-2-yl)thiophene](/img/structure/B15159688.png)

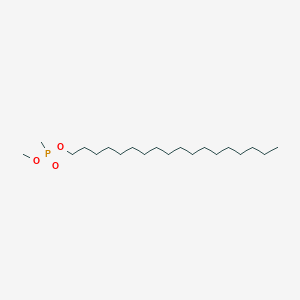
![Ethyl cyano(tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)acetate](/img/structure/B15159707.png)
acetyl}glycine](/img/structure/B15159713.png)


